Silybin sodium hemisuccinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
55254-34-7 |
|---|---|
Molecular Formula |
C33H30NaO16 |
Molecular Weight |
705.6 g/mol |
IUPAC Name |
disodium;4-[[(2R,3R)-6-[(2R,3R)-3-(3-carboxylatopropanoyloxy)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-3-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methoxy]-4-oxobutanoate |
InChI |
InChI=1S/C33H30O16.Na/c1-44-21-10-15(2-4-18(21)35)31-24(14-45-27(41)8-6-25(37)38)46-20-5-3-16(11-22(20)47-31)32-33(49-28(42)9-7-26(39)40)30(43)29-19(36)12-17(34)13-23(29)48-32;/h2-5,10-13,24,31-36H,6-9,14H2,1H3,(H,37,38)(H,39,40);/t24-,31-,32-,33+;/m1./s1 |
InChI Key |
MTKKBADLTLLNTD-JUXBVFQSSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)[O-])COC(=O)CCC(=O)[O-])O.[Na+].[Na+] |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O.[Na] |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O.[Na] |
Other CAS No. |
55254-34-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Chemical Synthesis and Structural Aspects of Silybin Sodium Hemisuccinate
Structural Isomerism of Silybin (B1146174) and its Impact on Derivatization
Silybin, isolated from the seeds of the milk thistle plant (Silybum marianum), is not a single entity but a mixture of diastereomers. This inherent stereochemical complexity is a crucial factor that influences the synthesis and properties of its derivatives, including silybin sodium hemisuccinate.
Diastereomeric Forms of Silybin (Silybin A and Silybin B) and their Separation Methodologies
Silybin naturally exists as an equimolar mixture of two diastereomers: silybin A and silybin B. cas.czresearchgate.net These isomers possess the same molecular formula and connectivity but differ in the spatial arrangement of atoms at specific stereocenters (C-10 and C-11) in the 1,4-benzodioxane (B1196944) ring. rsc.orgnih.govphytopharmajournal.com This subtle structural difference leads to distinct physical and biological properties.
The separation of silybin A and silybin B is a challenging yet essential step for detailed biological investigations and the synthesis of stereochemically pure derivatives. Due to their very similar physical and chemical properties, their separation requires sophisticated techniques. researchgate.net
Several methodologies have been developed for the separation of these diastereomers:
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a common method for separating silybin A and B. nih.govthieme-connect.com While effective for obtaining gram-scale quantities of the individual diastereomers with high purity (greater than 98%), it can be laborious and solvent-intensive, making it less suitable for large-scale production. researchgate.netnih.govthieme-connect.com The use of alternative solvents like tetrahydrofuran (B95107) (THF), in which silybin has higher solubility, can improve the efficiency of preparative RP-HPLC. nih.govthieme-connect.com
Chemoenzymatic Methods: This approach offers a more scalable and selective alternative to purely chromatographic methods. cas.czresearchgate.net It often utilizes lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), which can stereoselectively acylate or transesterify one of the diastereomers at a higher rate. cas.czresearchgate.net For instance, lipase from Candida antarctica transesterifies the primary alcoholic group of silybin B at a higher rate than silybin A, allowing for their separation. cas.cz This enzymatic resolution can be integrated into flow chemistry setups for continuous and efficient separation. cas.cz
| Separation Method | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Preparative HPLC | Differential partitioning of diastereomers between a stationary and mobile phase. | High purity of separated isomers. | Laborious, high solvent consumption, not easily scalable. | researchgate.netnih.govthieme-connect.com |
| Chemoenzymatic Resolution | Stereoselective enzymatic reaction (e.g., acylation, transesterification) that proceeds at different rates for each diastereomer. | Higher productivity, selectivity, and scalability, especially in flow reactors. | May require subsequent purification steps. | cas.czresearchgate.net |
Influence of Stereochemistry on Derivative Properties and Biological Investigations
The distinct three-dimensional structures of silybin A and silybin B have a profound impact on the properties and biological activities of their derivatives. hmppa.atmdpi.com Research has shown that the individual diastereomers and their derivatives can exhibit different biological effects. cas.czresearchgate.nethmppa.at For instance, studies have highlighted the importance of stereochemistry in the neuroprotective potential of silybin, with silybin B showing promise in certain contexts. hmppa.at
Therefore, the use of a diastereomerically pure starting material (either silybin A or silybin B) for the synthesis of derivatives like this compound is crucial for:
Structure-Activity Relationship (SAR) Studies: Understanding how the specific stereochemistry influences the biological activity of the derivative. nih.gov
Reproducibility of Biological Data: Ensuring consistent and reliable results in biological and pharmacological investigations.
Development of Targeted Therapeutics: Potentially leading to the development of more potent and selective drugs. mdpi.com
The synthesis of derivatives from a racemic mixture of silybin would result in a mixture of diastereomeric derivatives, complicating the interpretation of biological data and potentially masking the true activity of the more potent isomer.
Synthetic Routes and Chemical Modifications for Silybin Hemisuccinate Production
The primary motivation for the chemical modification of silybin is to overcome its poor aqueous solubility, which limits its bioavailability. nih.govresearchgate.netpharmaexcipients.com Hemisuccinylation is a key strategy employed to achieve this goal.
Hemisuccinylation as a Chemical Strategy for Aqueous Solubility Enhancement
This compound is a prodrug of silybin, meaning it is a chemically modified version that is converted to the active form (silybin) in the body. The synthesis of this compound involves the esterification of one or more of silybin's hydroxyl groups with succinic anhydride (B1165640). This reaction introduces a carboxylic acid group, which can then be converted to a sodium salt, dramatically increasing the water solubility of the molecule. nih.gov
The synthesis typically proceeds as follows:
Esterification: Silybin is reacted with succinic anhydride in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction is generally carried out under mild conditions to prevent the degradation of the flavonoid structure. The hydroxyl groups at positions 7 and 23 are often the primary sites for modification. plos.org
Salt Formation: The resulting silybin hemisuccinate, which now possesses a free carboxylic acid group, is then neutralized with a sodium source (e.g., sodium hydroxide (B78521) or sodium bicarbonate) to form the water-soluble sodium salt.
This chemical modification successfully transforms the poorly water-soluble silybin into a form that is more suitable for parenteral administration and has improved absorption characteristics.
Comparative Analysis of Other Semisynthetic Silybin Derivatives
Besides hemisuccinylation, other chemical modifications have been explored to enhance the properties of silybin. These include glycosylation and phosphodiesterification.
Glycosylation: This involves the attachment of sugar moieties to the silybin molecule. Enzymatic synthesis has been used to produce various silybin glycosides, such as silybin β-galactoside, silybin β-glucoside, and silybin β-lactoside. nih.gov Similar to hemisuccinylation, glycosylation aims to improve water solubility. nih.gov Chemical glycosylation methods have also been developed. rsc.org
Phosphodiesterification: This strategy involves the introduction of a phosphate (B84403) group, creating phosphodiester conjugates. For example, silybin-trehalose phosphodiester conjugates have been synthesized. researchgate.net This modification can also enhance water solubility and may influence the biological activity profile of the parent compound. researchgate.net
| Modification Strategy | Reagents/Method | Primary Goal | Resulting Derivative Example | Reference |
|---|---|---|---|---|
| Hemisuccinylation | Succinic anhydride, base | Increase aqueous solubility | This compound | nih.gov |
| Glycosylation | Enzymatic or chemical synthesis with sugars | Increase aqueous solubility | Silybin β-glucoside | rsc.orgnih.gov |
| Phosphodiesterification | Introduction of a phosphate group | Increase aqueous solubility | Silybin-trehalose phosphodiester | researchgate.net |
Each of these derivatization strategies offers a means to overcome the solubility limitations of silybin, but they may also impact the compound's stability, metabolism, and biological activity in different ways. The choice of derivatization method depends on the desired physicochemical properties and the intended application of the final product.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Silybin Hemisuccinate and its Derivatives
The confirmation of the chemical structure of this compound and other derivatives is paramount to ensure their identity, purity, and quality. A combination of advanced spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques are powerful tools for elucidating the detailed molecular structure of silybin derivatives. nih.govthieme-connect.comnih.govnih.gov NMR provides information about the chemical environment of individual atoms, allowing for the confirmation of the attachment of the hemisuccinate moiety to specific hydroxyl groups on the silybin backbone. nih.gov While the ¹H and ¹³C NMR spectra of silybin A and silybin B are very similar, subtle differences can be observed, aiding in their differentiation. nih.govphytopharmajournal.com
Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used to determine the molecular weight of the synthesized derivatives and to confirm their identity. nih.govthieme-connect.comresearchgate.netnih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition of the compounds. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying the stereochemistry of chiral molecules like silybin and its derivatives. nih.govthieme-connect.com It can be used to confirm the retention or inversion of stereochemistry during the synthesis process.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These chromatographic techniques are essential for assessing the purity of the synthesized compounds and for separating mixtures of isomers. researchgate.netnih.govthieme-connect.comresearchgate.netnih.gov When coupled with a mass spectrometer (LC-MS), they provide a powerful analytical platform for both qualitative and quantitative analysis. researchgate.netnih.gov
The comprehensive characterization using these techniques ensures that the synthesized this compound meets the required standards of identity and purity for further research and development.
Preclinical Pharmacological Mechanisms of Action: in Vitro and in Vivo Investigations
Hepatoprotective Mechanisms and Cellular Responses
The hepatoprotective effects of silybin (B1146174) and its derivatives are a cornerstone of their pharmacological identity. nih.govresearchgate.net In preclinical models, silybin sodium hemisuccinate has demonstrated a robust capacity to shield the liver from various toxic insults. The underlying mechanisms are complex and involve a combination of antioxidant, anti-inflammatory, antifibrotic, and regenerative processes.
Antioxidant Activity and Molecular Pathways of Free Radical Scavenging
A primary mechanism of silybin's hepatoprotective action is its potent antioxidant and free radical scavenging activity. jpccr.euphytopharmajournal.com Reactive oxygen species (ROS) are key mediators of liver damage in many pathological conditions. jpccr.euphytopharmajournal.com Silybin effectively neutralizes these harmful molecules, thereby mitigating oxidative stress. vinmec.com
Key antioxidant mechanisms include:
Direct Scavenging: Silybin can directly scavenge various free radicals, including hydroxyl radicals. phytopharmajournal.commdpi.com Its chemical structure, particularly the phenolic groups, allows it to donate hydrogen atoms to neutralize radicals. mdpi.com
Enhancement of Endogenous Antioxidants: Silybin has been shown to increase the intracellular concentration of glutathione (B108866) (GSH), a crucial endogenous antioxidant. jpccr.eubiologiachile.cl It also appears to enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione peroxidase. jpccr.eunih.gov
Inhibition of ROS-Producing Enzymes: Research suggests that silybin can inhibit enzymes that generate free radicals, such as xanthine (B1682287) oxidase and NADPH oxidase. mdpi.com
| Component | Free Radical Scavenging (DPPH Assay) EC50 (µM) |
|---|---|
| Taxifolin | 32 |
| Silychristin | Moderately Active |
| Silydianin | Moderately Active |
| Isosilybin (B7881680) A | 855 |
| Isosilybin B | 813 |
Anti-inflammatory Modulations and Inhibition of Pro-inflammatory Signaling (e.g., NF-κB Pathway)
Chronic inflammation is a driving force in the progression of liver diseases. Silybin exhibits significant anti-inflammatory properties, primarily by modulating key signaling pathways. mdpi.comoncotarget.com
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. mdpi.comoncotarget.com In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. oncotarget.com Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. oncotarget.comnih.gov
Silybin has been shown to inhibit the activation of the NF-κB pathway. mdpi.comnih.gov It achieves this by suppressing the phosphorylation of IκBα, thereby preventing NF-κB from entering the nucleus and promoting inflammation. nih.govwjgnet.com This leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comnih.gov
Antifibrotic Mechanisms in Hepatic Stellate Cells and Extracellular Matrix Remodeling
Liver fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is a common outcome of chronic liver injury. jpccr.eu Hepatic stellate cells (HSCs) are the primary cell type responsible for producing ECM components in the liver. jpccr.eu
Silybin has demonstrated direct antifibrotic effects by targeting HSCs. nih.govmiloa.eu In vitro studies have shown that silybin can:
Inhibit HSC Proliferation: Silybin has been observed to suppress the proliferation of activated HSCs. nih.govbrieflands.com
Reduce ECM Synthesis: It can decrease the production of key fibrotic proteins, including procollagen (B1174764) type I. nih.govbrieflands.com
Modulate Gene Expression: Silybin has been found to downregulate the expression of profibrogenic genes such as transforming growth factor-beta 1 (TGF-β1), tissue inhibitor of metalloproteinases-1 (TIMP-1), and matrix metalloproteinase-2 (MMP-2). nih.govbrieflands.com
Modulation of Hepatocyte Regeneration and Protein Synthesis
A remarkable aspect of silybin's hepatoprotective action is its ability to stimulate liver regeneration. jpccr.euresearchgate.net This effect is attributed to its influence on protein synthesis within hepatocytes. jpccr.euphcogrev.com
Research indicates that silybin can enter the cell nucleus and stimulate the activity of RNA polymerase I. jpccr.eubiologiachile.cl This enzyme is responsible for transcribing ribosomal RNA (rRNA), a critical component of ribosomes, the cellular machinery for protein synthesis. jpccr.eubiologiachile.cl By enhancing rRNA formation, silybin effectively boosts the liver's capacity to synthesize proteins, which is essential for repairing damaged cells and regenerating liver tissue. jpccr.eubiologiachile.cl This stimulation of protein synthesis appears to be specific to injured livers, with no similar effect observed in healthy organs. phcogrev.com
Antineoplastic and Chemopreventive Research
Beyond its hepatoprotective effects, silybin has garnered significant attention for its potential antineoplastic and chemopreventive properties. drugbank.comscirp.org In vitro and in vivo studies have demonstrated its ability to inhibit the growth of various cancer cell lines and to prevent the development of tumors in animal models. drugbank.comnih.gov
The anticancer mechanisms of silybin are multifaceted and involve the modulation of several key cellular processes:
Inhibition of Cell Proliferation and Cell Cycle Arrest: Silybin has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 or G2/M phases. jpccr.eujpccr.eu This is achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their inhibitors. jpccr.eu
Induction of Apoptosis: Silybin can trigger programmed cell death, or apoptosis, in cancer cells. jpccr.euresearchgate.net This is often mediated through the activation of caspases and the modulation of pro- and anti-apoptotic proteins. nih.gov
Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. Silybin has been found to possess anti-angiogenic properties, in part by inhibiting the secretion of vascular endothelial growth factor (VEGF). nih.govresearchgate.net
Modulation of Signaling Pathways: Silybin can interfere with various signaling pathways that are critical for cancer cell survival and proliferation, including the NF-κB and epidermal growth factor receptor (EGFR) pathways. nih.govresearchgate.net
| Cancer Type | Observed Effects |
|---|---|
| Prostate Cancer | Inhibition of cell proliferation, induction of apoptosis, inhibition of NF-κB signaling. nih.govresearchgate.net |
| Breast Cancer | Inhibition of cell viability. scirp.org |
| Lung Cancer | Inhibition of cell invasion and motility, potential to inhibit tumor growth. researchgate.netupol.cz |
| Colon Cancer | Inhibition of cancer stem-like cells, reduction in loss of differentiation. nih.gov |
| Skin Cancer | Inhibition of carcinogenesis induced by chemical agents. upol.cz |
| Bladder Cancer | Decreased incidence of neoplasms in animal models. upol.cz |
| Hepatocellular Carcinoma | Modulation of cell cycle proteins, induction of apoptosis. jpccr.eu |
Mechanisms of Cell Cycle Arrest and Regulation of Cell Cycle Proteins
This compound has demonstrated notable effects on the cell cycle of various cancer cell lines, primarily by inducing cell cycle arrest. In human gastric carcinoma SGC-7901 cells, treatment with silybin resulted in a prominent G2 phase arrest. nih.gov This arrest was associated with a decrease in the protein level of p34cdc2, a key regulator of the G2/M transition. nih.gov Furthermore, silybin treatment led to an increase in the protein and mRNA levels of p53 and p21, both of which are critical tumor suppressors that can halt the cell cycle. nih.gov
In human prostate carcinoma DU145 cells, silybin has been shown to induce a G1 arrest. nih.govscirp.org This effect is attributed to the induction of cyclin-dependent kinase (CDK) inhibitors, such as Cip1/p21, and a concurrent decrease in the kinase activity of CDKs and their associated cyclins. nih.gov Similarly, in human breast cancer cells (MDA-MB 468), silybin induces a G1 arrest by increasing Cip1/p21 and decreasing the activity of CDK-cyclin complexes. nih.gov Studies on hepatocellular carcinoma (HCC) cells, specifically HepG2 and Hep3B, have shown that silybin can cause G1 arrest in HepG2 cells and both G1 and G2/M arrests in Hep3B cells, accompanied by a strong inhibition of CDK2, CDK4, and CDC2 kinase activity. jpccr.eu
Table 1: Effects of Silybin on Cell Cycle Regulators in Different Cancer Cell Lines
| Cell Line | Cancer Type | Cell Cycle Arrest Phase | Key Molecular Targets |
| SGC-7901 | Gastric Carcinoma | G2 | ↓ p34cdc2, ↑ p53, ↑ p21 |
| DU145 | Prostate Carcinoma | G1 | ↑ Cip1/p21, ↓ CDK/cyclin activity |
| MDA-MB 468 | Breast Cancer | G1 | ↑ Cip1/p21, ↓ CDK/cyclin activity |
| HepG2 | Hepatocellular Carcinoma | G1 | ↓ CDK2, ↓ CDK4 activity |
| Hep3B | Hepatocellular Carcinoma | G1 and G2/M | ↓ CDK2, ↓ CDK4, ↓ CDC2 activity |
Induction of Apoptosis via Intrinsic and Extrinsic Pathways
Silybin is a known inducer of apoptosis, or programmed cell death, in cancer cells through both the intrinsic and extrinsic pathways. nih.gov The intrinsic pathway, also known as the mitochondrial pathway, is initiated by intracellular stress signals. nih.govthermofisher.com Silybin has been shown to modulate the Bcl-2 family of proteins, which are key regulators of this pathway. nih.gov It can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to cell death. harvard.edu
The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface. thermofisher.comresearchgate.net Silybin can sensitize cancer cells to this pathway. For instance, in human colon adenocarcinoma cells, silybin has been found to synergistically induce cell death with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) by up-regulating the death receptors DR4 and DR5. mdpi.com
Interestingly, in some cell lines, such as human gastric carcinoma SGC-7901 cells, silybin-induced apoptosis appears to be independent of caspase activation, suggesting alternative cell death mechanisms may be at play. nih.gov
Inhibition of Cell Proliferation and DNA Synthesis
Silybin has been consistently shown to inhibit the proliferation and DNA synthesis of various human carcinoma cells. nih.gov In vitro studies on prostate, breast, and cervical cancer cell lines have demonstrated a significant, time-dependent inhibition of cell growth and DNA synthesis upon treatment with silybin. nih.gov The inhibitory effect on DNA synthesis has also been observed in human hepatic stellate cells, where silybin dose-dependently inhibited platelet-derived growth factor (PDGF)-induced mitogenesis. miloa.eu
Furthermore, research on kidney cells has indicated that silybin can stimulate DNA biosynthesis in undamaged cells at certain concentrations, while inhibiting it at higher concentrations. researchgate.net However, in cells damaged by toxins, silybin treatment, either before or after the injury, has been shown to prevent or reduce the nephrotoxic effects, suggesting a protective role in certain contexts. researchgate.net
Anti-angiogenic Effects and Vascular Endothelial Growth Factor (VEGF) Modulation
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Silybin exhibits anti-angiogenic properties by targeting the vascular endothelial growth factor (VEGF) signaling pathway. nih.govnih.gov VEGF and its receptors (VEGFR) are key players in angiogenesis. frontiersin.org
In vivo studies using a modified chicken chorioallantoic membrane (CAM) assay with LoVo colon cancer cells showed that silybin caused a dose-dependent decrease in the vascular density index. nih.gov This anti-angiogenic effect was found to be associated with the up-regulation of VEGFR-1 (Flt-1) mRNA expression in endothelial cells, while not affecting VEGFR-2 (KDR) expression. nih.gov The upregulation of Flt-1, which has lower kinase activity, may act as a negative regulator by sequestering VEGF and preventing its binding to the more potent KDR. nih.gov Additionally, silybin has been reported to decrease the secretion of VEGF from cancer cells. nih.govnih.gov
Interaction with Drug Transporters (e.g., P-glycoproteins) and Nuclear Receptors
Silybin and its derivatives have been found to interact with drug transporters, such as P-glycoprotein (P-gp), which is a key player in multidrug resistance in cancer cells. nih.govresearchgate.net Some components of silymarin (B1681676), the crude extract from which silybin is derived, have shown the ability to inhibit P-gp activity in a concentration-dependent manner. nih.govresearchgate.net This inhibition can potentially re-sensitize drug-resistant cancer cells to chemotherapy. nih.gov
Furthermore, silybin has been shown to modulate the activity of various nuclear receptors. nih.govresearchgate.net These interactions can influence a wide range of cellular processes, including metabolism and cell signaling. The modulation of these receptors contributes to the diverse pharmacological effects of silybin. nih.gov
Metabolic Regulation and Lipid Homeostasis
Reprogramming of Hepatic Lipid Metabolism
Recent research has shed light on the ability of silybin to reprogram hepatic lipid metabolism. nih.govnih.govresearchgate.net Specifically, the stereoisomer silybin A has been shown to decrease triglyceride levels and the content of lipid droplets in human hepatocytes in vitro and in mouse liver in vivo. nih.govnih.gov This is accompanied by an enrichment of major phospholipid classes, suggesting a switch from triglyceride storage to phospholipid synthesis. nih.govnih.gov
Mechanistically, silybin appears to suppress enzymes involved in phospholipid degradation and down-regulate triglyceride biosynthesis and remodeling. nih.govresearchgate.net In a mouse model of non-alcoholic fatty liver disease (NAFLD), silybin treatment was found to ameliorate hepatic lipid accumulation. consensus.app This effect is thought to be mediated through the modulation of global metabolic pathways. consensus.app
Differential Effects on Triglyceride and Phospholipid Biosynthesis and Degradation
Preclinical investigations reveal that silybin exerts complex, differential effects on lipid metabolism, particularly concerning the balance between triglycerides and phospholipids (B1166683). nih.gov In both in vitro human hepatocyte models and in vivo mouse models, the stereoisomer silybin A has been shown to decrease triglyceride levels and lipid droplet content. nih.govresearchgate.net This is achieved through the downregulation of enzymes involved in triglyceride biosynthesis and remodeling. nih.gov
Concurrently, silybin treatment leads to an enrichment of major phospholipid classes. nih.govresearchgate.net Mechanistically, this is attributed to the suppression of phospholipid-degrading enzymes and a varied induction of phospholipid biosynthesis. nih.gov In a rat model of acute galactosamine intoxication, prophylactic administration of silybin-dihemisuccinate counteracted the drop in phosphatidylethanolamine (B1630911) and reduced the accumulation of total lipids and triglycerides in the liver. nih.gov This suggests a normalization of phospholipid turnover, which may underlie the observed reduction in triglyceride infiltration. nih.gov In conditions of lipid overload and lipotoxic stress, the primary effect of silybin treatment is the depletion of triglycerides. nih.govresearchgate.net
Table 2: Effects of Silybin on Lipid Metabolism in Preclinical Models This table outlines the observed effects of silybin and its derivatives on key components of lipid biosynthesis and degradation.
| Experimental Model | Lipid Component | Observed Effect | Mechanism | Reference |
|---|---|---|---|---|
| Human Hepatocytes (in vitro) | Triglycerides | Decrease | Downregulation of triglyceride biosynthesis/remodeling | nih.govresearchgate.net |
| Mouse Liver (in vivo) | Triglycerides | Decrease | Downregulation of triglyceride biosynthesis/remodeling | nih.gov |
| Human Hepatocytes (in vitro) | Phospholipids | Enrichment | Suppression of phospholipid-degrading enzymes, induction of biosynthesis | nih.govresearchgate.net |
| Rat Liver (Galactosamine-induced injury) | Triglycerides | Diminished increase | Normalization of phosphatidyl-choline turnover | nih.gov |
Investigations into Other Systemic Pharmacological Activities
Cardiovascular Modulatory Effects in Preclinical Models (e.g., Hypolipidemic, Hypoglycemic)
Silybin and its parent compound silymarin have demonstrated notable cardiovascular modulatory effects in various preclinical settings, primarily exhibiting hypolipidemic and hypoglycemic properties. mdpi.com Animal studies have indicated that silymarin intake may reduce the risk of cardiovascular diseases. mdpi.com In models of type 2 diabetes and alcoholic liver disease, administration of a silybin complex resulted in a significant decrease in plasma levels of both glucose and triglycerides. bioline.org.br This effect is attributed to an improvement in insulin (B600854) activity and a reduction in lipid peroxidation. bioline.org.br
A meta-analysis of multiple trials confirmed that supplementation led to significant reductions in several cardiovascular risk factors, including fasting blood glucose, triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol. mdpi.com Furthermore, silymarin has been shown to protect the heart against ischemia-reperfusion injury in animal models, suggesting a cardioprotective role through preconditioning mechanisms. nih.gov These findings point towards a beneficial impact on glucose and lipid metabolism, which are central to cardiovascular health. mdpi.comresearchgate.net
Table 3: Summary of Cardiovascular Modulatory Effects in Preclinical Studies This table details the hypolipidemic and hypoglycemic effects observed in various experimental models following treatment with silybin or silymarin.
| Model/Study Type | Parameter | Outcome | Reference |
|---|---|---|---|
| Meta-Analysis (33 trials) | Fasting Blood Glucose | Significant Reduction | mdpi.com |
| Meta-Analysis (33 trials) | Triglycerides (TG) | Significant Reduction | mdpi.com |
| Meta-Analysis (33 trials) | Total Cholesterol (TC) | Significant Reduction | mdpi.com |
| Meta-Analysis (33 trials) | Low-Density Lipoprotein (LDL) | Significant Reduction | mdpi.com |
| Patients with Type 2 Diabetes & Alcoholic Liver Disease | Plasma Glucose | Significant Decrease | bioline.org.br |
| Patients with Type 2 Diabetes & Alcoholic Liver Disease | Plasma Triglycerides | Significant Decrease | bioline.org.br |
Neuroprotective Properties Against Oxidative Stress and Inflammation
Silymarin and its active constituent silybin exhibit potent neuroprotective properties, primarily by counteracting oxidative stress and neuroinflammation in the central nervous system. nih.govfrontiersin.org These effects have been observed in preclinical models of several neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia. nih.govfrontiersin.org The fundamental neuroprotective mechanism is linked to its strong antioxidant capacity, which involves scavenging free radicals and elevating the levels of cellular antioxidant enzymes. frontiersin.org
In addition to its antioxidant action, silybin modulates inflammatory pathways that contribute to neuronal damage. nih.gov It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. nih.govmdpi.com This inhibition leads to the downregulation of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS). nih.govmdpi.com By mitigating both oxidative stress and inflammatory responses, silybin helps protect neurons from damage and reduces apoptosis in various models of neurological disorders. nih.govfrontiersin.org
Table 4: Neuroprotective Mechanisms in Preclinical Models This table summarizes the key neuroprotective actions and the underlying molecular mechanisms observed in experimental models.
| Neurological Condition Model | Key Protective Action | Molecular Mechanism | Reference |
|---|---|---|---|
| Cerebral Ischemia | Anti-inflammatory, Antioxidant | Inhibition of NF-κB, downregulation of iNOS and COX-2 | nih.gov |
| Parkinson's Disease | Anti-inflammatory, Antioxidant | Reduction of inflammatory cytokines, preservation of dopaminergic neurons | frontiersin.org |
| General Neurotoxicity | Antioxidant | Reduction of lipid and protein oxidation, elevation of antioxidant enzymes | frontiersin.org |
| Zinc-induced Neurotoxicity | Anti-inflammatory, Antioxidant | Mitigation of oxidative stress markers (SOD, GSH), reduction of NF-κB, IL-1β, IL-6, TNF-α | mdpi.com |
Immunomodulatory Responses in Experimental Systems
Silybin demonstrates a broad spectrum of immunomodulatory activities, capable of both suppressing and stimulating immune responses depending on the context. nih.gov A primary mechanism for its anti-inflammatory effect is the suppression of the NF-κB signaling pathway, which in turn inhibits the activation of pro-inflammatory molecules like TNF-α. mdpi.comnih.gov This has been observed in various in vitro systems, including immune cells like macrophages and monocytes. mdpi.com
The immunomodulatory effects are nuanced. For instance, in a mouse asthma model, silybin was found to affect T-helper (Th) cell polarization by downregulating the secretion of pro-inflammatory Th1 cytokines while upregulating anti-inflammatory Th2 cytokines. mdpi.com In other models, it has been shown to inhibit the release of inflammatory mediators including IL-1β and IL-6. mdpi.com This modulation of cytokine profiles and immune cell activity underscores its potential to regulate immune-mediated responses in various experimental settings. nih.gov
Table 5: Immunomodulatory Effects of Silybin/Silymarin in Experimental Systems This table highlights the diverse immunomodulatory responses observed in different preclinical models.
| Experimental System | Key Immunomodulatory Effect | Molecular Target/Mediator | Reference |
|---|---|---|---|
| General Inflammation Models | Anti-inflammatory | Suppression of NF-κB signaling pathway, inhibition of TNF-α | mdpi.comnih.gov |
| Mouse Asthma Model | T-cell polarization | Downregulation of Th1 cytokines, upregulation of Th2 cytokines | mdpi.com |
| Sepsis Model (Rat Lung) | Anti-inflammatory | Inhibition of IL-1β, IL-6, TNF-α release | mdpi.com |
| Ligature-induced Periodontitis (Rat) | Anti-inflammatory | Suppression of NF-κB and NLRP3 expression | mdpi.com |
Pharmacokinetic and Biopharmaceutical Research on Silybin Sodium Hemisuccinate
Absorption and Distribution Studies in Preclinical Animal Models
The oral bioavailability of silybin (B1146174) is notably low due to its poor water solubility. mdpi.com Silybin sodium hemisuccinate was developed to improve upon this limitation.
In rat models, the absolute oral bioavailability of pure silybin is approximately 0.95%. mdpi.com Following oral administration of silymarin (B1681676) (of which silybin is a major component) to rats, peak plasma concentrations are typically reached within 4 to 6 hours. medscape.comijprajournal.com Studies in rats have shown that after oral administration of a silybin-phosphatidylcholine complex, a formulation designed to enhance absorption, peak plasma levels of unconjugated silybin were observed within 2 hours. nih.gov When a nanocrystal formulation of milk thistle was given to rats, the maximum plasma concentration of silybin was reached in just 0.25 hours, indicating rapid absorption. mdpi.com
Once absorbed, silybin is distributed to various tissues. Pharmacokinetic studies have shown its presence in the liver, stomach, intestine, and pancreas. researchgate.net The concentration of silybin in bile can be 60 to 100 times higher than in the serum. mdpi.com
The following table summarizes pharmacokinetic parameters of different silybin formulations in rats.
| Formulation | Peak Plasma Time (Tmax) | Bioavailability Enhancement | Reference |
| Pure Silybin | - | - | mdpi.com |
| Silymarin | 4-6 hours | - | medscape.comijprajournal.com |
| Silybin-Phosphatidylcholine Complex | 2 hours | 10-fold higher than silymarin | nih.gov |
| Milk Thistle Nanocrystal | 0.25 hours | 2.61-fold higher than raw material | mdpi.com |
Biotransformation Pathways and Conjugation (Phase I and II Metabolic Processes)
Phase II Metabolism: The majority of silybin in the systemic circulation exists as conjugates from Phase II metabolism. mdpi.com These conjugation reactions are rapid and extensive and are considered a major reason for the low bioavailability of silybin. mdpi.comresearchgate.net The main conjugation pathways are glucuronidation and sulfation. mdpi.commdpi.com
Glucuronidation: This is a major metabolic pathway for silybin. mdpi.com It is mediated by several UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, 1A6, 1A7, 1A9, 2B7, and 2B15. mdpi.com Glucuronidation occurs at three hydroxyl groups (C-5, C-7, and C-20). mdpi.com The process is stereoselective, with silybin B being more efficiently glucuronidated at the C-20 position, while silybin A is glucuronidated at both the C-7 and C-20 positions more evenly. mdpi.com Various monoglucuronides, diglucuronides, and glucuronide sulfates have been identified in plasma. mdpi.com
Sulfation: Sulfation is another significant Phase II pathway, mediated by sulfotransferases (SULTs). mdpi.com Silybin monosulfates and diglucuronide sulfates are among the metabolites formed. mdpi.commdpi.com
In rat liver, aryl sulfotransferase IV has been shown to selectively sulfate (B86663) silybin B, while silybin A is not a substrate for this enzyme, highlighting the stereoselective nature of silybin's metabolism. rsc.org
The table below outlines the key metabolic pathways for silybin.
| Metabolic Phase | Key Enzymes | Major Metabolites | Reference |
| Phase I | CYP2C8 | O-demethylated silybin | mdpi.com |
| Phase II | UGTs (1A1, 1A6, 1A7, 1A9, 2B7, 2B15), SULTs | Silybin glucuronides, Silybin sulfates | mdpi.com |
Excretion Routes and Enterohepatic Recirculation Dynamics
The majority of an administered dose of silybin is excreted in the bile as glucuronide and sulfate conjugates. mdpi.commedscape.com In rats, approximately 80% of silybin is excreted via this route. mdpi.com After intravenous administration of silybin to rats, 76% of the dose was eliminated in the bile within 48 hours. nih.gov Following oral administration in rats, biliary excretion accounted for 20-35% of the dose. nih.gov
Urinary excretion plays a lesser role. medscape.com In rats, only a small percentage (2-5%) of an oral dose is excreted in the urine, mostly as unchanged silybin. nih.gov After intravenous administration, about 8% is eliminated in the urine. nih.gov
Silybin undergoes extensive enterohepatic recirculation. mdpi.commedscape.comresearchgate.net This process involves the intestinal absorption of silybin, its conjugation in the liver, excretion into the bile, hydrolysis of the conjugates by intestinal microflora, and subsequent reabsorption of the freed silybin. medscape.com Evidence for this was demonstrated in a linked-rat model where silybin hemisuccinate A and B, as well as silybin A and B, were detected in the plasma of a recipient rat after an intraduodenal infusion of bile from a donor rat that had received an intravenous administration of radiolabeled this compound. researchgate.net
Plasma Protein Binding Characteristics and Implications for Disposition in Preclinical Species
This compound exhibits high binding to plasma proteins across different species. researchgate.netnih.gov
In vitro studies using plasma from mice, rats, and dogs have shown that the percentage of this compound bound to plasma proteins ranges from 94.3% to 97.8%. researchgate.netnih.gov This high degree of binding was found to be independent of concentration up to pharmacologically relevant levels. nih.gov The primary protein responsible for binding acidic drugs is albumin, which is present at high concentrations in plasma. sygnaturediscovery.com
The similarity in the extent of plasma protein binding across different preclinical species suggests that corrections for the unbound fraction may not be necessary when comparing pharmacokinetic and pharmacodynamic data between these species and humans at pharmacological doses. researchgate.netnih.gov
The table below shows the plasma protein binding of this compound in various preclinical species.
| Species | Plasma Protein Binding (%) | Reference |
| Mouse | 94.3 - 97.8 | researchgate.netnih.gov |
| Rat | 94.3 - 97.8 | researchgate.netnih.gov |
| Dog | 94.3 - 97.8 | researchgate.netnih.gov |
Advanced Drug Delivery Systems and Bioavailability Enhancement Strategies for Silybin
Formulation Strategies for Silybin (B1146174) Sodium Hemisuccinate and other Water-Soluble Derivatives
To address the poor water solubility of silybin, several water-soluble derivatives have been synthesized, with silybin sodium hemisuccinate being a prominent example. nih.gov This derivative is typically prepared through the esterification of silybin with succinic anhydride (B1165640), followed by neutralization with a sodium source to form the sodium salt. This chemical modification significantly enhances its water solubility, making it more suitable for pharmaceutical applications, particularly for parenteral administration. ekb.eg
This compound, also referred to as silybin bis-hemisuccinate or silybin-C-2',3-dihydrogen succinate (B1194679) sodium salt, is a component in intravenous formulations used in clinical settings for conditions like acute liver intoxication. drugbank.comgoogle.com
Beyond simple aqueous solutions for injection, research has explored other formulation strategies to further enhance the delivery of these water-soluble derivatives. One such approach involves combining this compound with other excipients to improve its oral bioavailability. A patented oral formulation, for instance, combines a highly pure silybin-C-2',3-dihydrogen succinate sodium salt with phospholipids (B1166683), sorbitol, and carrageenan. google.com This combination aims to improve the absorption of the water-soluble silybin derivative from the gastrointestinal tract.
Other water-soluble derivatives of silybin that have been developed to improve its biopharmaceutical properties include silybin-N-methyl-glucamine and silybin 11-O-phosphate. nih.gov While the synthesis of these derivatives increases water solubility, it has been noted that such chemical modifications can sometimes impact the inherent antioxidant activity of the parent silybin molecule. mdpi.com Therefore, formulation strategies must balance the enhancement of bioavailability with the preservation of therapeutic efficacy.
Table 1: Examples of Water-Soluble Silybin Derivatives
| Derivative Name | Method of Synthesis | Key Advantage |
|---|---|---|
| This compound | Esterification of silybin with succinic anhydride and subsequent neutralization. | Improved water solubility for parenteral and oral formulations. ekb.eggoogle.com |
| Silybin-N-methyl-glucamine | Complexation with the amino-sugar meglumine. mdpi.com | Increased water solubility. nih.gov |
| Silybin 11-O-phosphate | Phosphorylation of silybin. nih.gov | Enhanced aqueous solubility. nih.gov |
Nanotechnology-Based Delivery Approaches
Nanotechnology offers a versatile platform to address the challenges of silybin's poor bioavailability. By encapsulating or formulating silybin into nanosized carriers, it is possible to enhance its solubility, protect it from degradation, and facilitate its transport across biological membranes. mdpi.com
Liposomes are vesicular structures composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. For silybin, liposomal formulations have been shown to significantly improve its oral bioavailability. nih.gov By entrapping silybin within these lipid-based nanocarriers, its solubility in the gastrointestinal fluids is increased, and it is protected from enzymatic degradation.
Pharmacokinetic studies have demonstrated that liposomal formulations of silybin lead to higher plasma concentrations (Cmax) and a larger area under the curve (AUC) compared to conventional silybin preparations. nih.gov For example, one study found that a liposomal formulation of silymarin (B1681676) yielded a 3.5-fold higher bioavailability compared to a silymarin suspension. nih.gov Furthermore, liposomes can be engineered for targeted delivery. For instance, dual-ligand modified liposomes have been developed to specifically target liver cells, thereby increasing the concentration of silybin at its primary site of action and prolonging its retention time in the liver. mdpi.com
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are other lipid-based nanosystems that have been successfully employed for silybin delivery. SLNs are made from solid lipids, while NLCs are a second generation of these carriers that incorporate a blend of solid and liquid lipids, creating a less ordered lipid matrix. jpccr.eudovepress.com This imperfect structure in NLCs allows for higher drug loading capacity and can prevent drug expulsion during storage. jpccr.eu
Both SLNs and NLCs have been shown to enhance the oral bioavailability of silybin. researchgate.net For example, silymarin-loaded SLNs prepared by a cold homogenization method demonstrated a 2.79-fold higher relative bioavailability compared to a silymarin suspension. researchgate.net These nanoparticles can also provide a sustained-release profile, which is beneficial for maintaining therapeutic drug levels over a longer period. jpccr.euresearchgate.net The small particle size of these lipid carriers facilitates their uptake through the lymphatic system, bypassing the first-pass metabolism in the liver, which is a major barrier to silybin's bioavailability. dovepress.com
Polymeric nanoparticles, formulated from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA), offer another effective strategy for silybin delivery. These nanoparticles can encapsulate silybin within their polymeric matrix, protecting it from the harsh environment of the gastrointestinal tract and providing a sustained-release profile.
Research has shown that silybin-loaded PLGA nanoparticles can sustain the release of the drug for up to 10 days both in vitro and in vivo, leading to improved pharmacokinetic properties compared to the free drug. The release of silybin from these nanoparticles can be modulated by altering the polymer composition and drug-to-polymer ratio. Furthermore, the surface of polymeric nanoparticles can be modified with targeting ligands to direct the drug to specific tissues or cells, thereby enhancing its therapeutic efficacy and reducing potential side effects. For instance, surface-engineered PLGA nanoparticles with chitosan (B1678972) have been shown to improve the therapeutic outcomes in experimental models.
Table 2: Overview of Nanotechnology-Based Delivery Systems for Silybin
| Delivery System | Key Features | Impact on Bioavailability |
|---|---|---|
| Liposomes | Phospholipid vesicles encapsulating silybin. | Increased oral bioavailability and potential for liver targeting. nih.govmdpi.com |
| Solid Lipid Nanoparticles (SLN) | Nanoparticles made from solid lipids. | Enhanced oral absorption and sustained release. researchgate.net |
| Nanostructured Lipid Carriers (NLC) | Lipid nanoparticles with a blend of solid and liquid lipids. | Improved drug loading and stability compared to SLNs. jpccr.eu |
| Polymeric Nanoparticles (e.g., PLGA) | Silybin encapsulated in a biodegradable polymer matrix. | Sustained drug release and potential for targeted delivery. |
Self-Emulsifying Drug Delivery Systems (SEDDS/SNEDDS) in Silybin Bioavailability Research
Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ emulsification process presents the drug in a solubilized state with a large interfacial area, which can significantly enhance its dissolution and absorption.
For a poorly water-soluble compound like silybin, SEDDS/SNEDDS have proven to be a highly effective formulation strategy. Studies have shown that the oral absorption of silymarin from a SEDDS formulation can be enhanced by approximately 2.2-fold compared to a commercial hard capsule. The selection of the oil, surfactant, and co-surfactant is critical to the performance of the SEDDS. For instance, a formulation consisting of ethyl linoleate, Cremophor EL, and ethyl alcohol was found to be optimal for silymarin delivery.
Supersaturatable SEDDS (S-SEDDS) have also been developed, which incorporate a precipitation inhibitor, such as hydroxypropyl methylcellulose (B11928114) (HPMC), to maintain a supersaturated state of the drug in the gastrointestinal tract, further enhancing its absorption. A high-payload S-SEDDS formulation was reported to improve the oral bioavailability of silybin significantly.
Phospholipid Complexes (Phytosomes) and their Role in Enhancing Silybin Oral Bioavailability
Phospholipid complexes, commercially known as phytosomes, represent another successful approach to improve the oral bioavailability of silybin. In this technology, silybin is complexed with phospholipids, most commonly phosphatidylcholine, at a molecular level. This complex formation does not involve a covalent bond but rather results from the interaction between the polar head of the phospholipid and the polyphenolic compound.
The resulting silybin-phosphatidylcholine complex exhibits improved lipophilicity, which facilitates its passage across the lipid-rich biomembranes of the intestinal wall. This enhanced absorption leads to a significant increase in bioavailability compared to uncomplexed silybin. dovepress.com Pharmacokinetic studies in healthy volunteers have shown that the bioavailability of silybin from a silybin-phosphatidylcholine complex can be up to 9.6 times higher than that from conventional silymarin tablets. dovepress.com
Moreover, phytosomal formulations have been shown to improve the aqueous solubility of silybin and can enhance its hepatoprotective effects. google.com The complexation with phospholipids not only improves absorption but may also shield the silybin molecule from first-pass metabolism, further contributing to its enhanced systemic availability.
Table 3: Comparison of Bioavailability Enhancement Strategies for Silybin
| Strategy | Mechanism of Action | Reported Bioavailability Enhancement |
|---|---|---|
| SEDDS/SNEDDS | Spontaneous formation of emulsion/nanoemulsion in GI fluids, increasing solubility and absorption. | ~2.2-fold increase compared to hard capsules. |
| Phospholipid Complexes (Phytosomes) | Formation of a lipophilic complex with phospholipids, enhancing absorption across intestinal membranes. | Up to 9.6-fold increase compared to conventional tablets. dovepress.com |
| Nanocrystal Formulation | Reduction of particle size to the nanometer range, increasing surface area and dissolution rate. mdpi.com | 1.51-fold higher oral bioavailability in humans compared to raw material. mdpi.com |
Application of Solid Dispersion Techniques for Solubility and Dissolution Rate Improvement
Solid dispersion is a prominent technique used to enhance the solubility and dissolution rate of poorly water-soluble drugs like silybin. frontiersin.org This method involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state. srce.hr The enhanced dissolution is typically achieved by reducing the particle size of the drug to a molecular level, converting the drug from a crystalline to an amorphous state, and improving the wettability of the drug particles. srce.hrnih.gov
Several hydrophilic polymers have been investigated as carriers for silybin solid dispersions, including polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and hydroxypropyl methylcellulose (HPMC). srce.hrresearchgate.net Different manufacturing methods are employed to prepare these solid dispersions, each influencing the final characteristics and dissolution performance of the product. Common techniques include the fusion (or melting) method, solvent evaporation, spray drying, and co-precipitation. srce.hrresearchgate.net
Research has consistently shown that formulating silybin into solid dispersions significantly improves its dissolution characteristics compared to the pure drug. For instance, solid dispersions of silymarin with PEG 6000, prepared by the fusion method, demonstrated a considerably improved dissolution rate. nih.gov Another study compared kneading, spray drying, and co-precipitation methods for preparing silymarin-HPMC solid dispersions. srce.hr The results indicated that all methods enhanced dissolution, with the co-precipitation technique proving to be the most effective, resulting in a stable amorphous solid dispersion with a 2.5-fold improvement in dissolution compared to pure silymarin. srce.hr The order of dissolution enhancement among the methods was co-precipitation > spray drying > kneading. srce.hr
In one study, the in vitro dissolution of pure silymarin was low, with only about 43-47% of the drug released after 60 minutes in various media. srce.hr In contrast, a silymarin solid dispersion prepared with a carrier and a surfactant showed a cumulative release of over 80% in various pH buffers. frontiersin.orgfrontiersin.org This enhancement in dissolution is a critical factor, as it is often the rate-limiting step for the in vivo absorption of poorly soluble drugs. frontiersin.orgfrontiersin.org The conversion of crystalline silybin to a more soluble amorphous form within the dispersion is a key mechanism behind this improvement, as confirmed by characterization techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). srce.hrnih.gov
Table 1: Comparison of Solid Dispersion Techniques for Silybin/Silymarin
| Carrier Polymer | Preparation Method | Key Findings | Reference |
|---|---|---|---|
| Polyethylene Glycol 6000 (PEG 6000) | Fusion Method | Significantly improved dissolution rate compared to the original drug. Dripping pills prepared with PEG 6000 at a 1:4 ratio showed a dissolution rate 7.5-11 times higher than other commercial preparations. | researchgate.netnih.gov |
| Hydroxypropyl Methylcellulose (HPMC E 15LV) | Co-precipitation, Spray Drying, Kneading | All methods enhanced dissolution. Co-precipitation was the most effective, providing a 2.5-fold improvement in dissolution. The order of enhancement was co-precipitation > spray drying > kneading. | srce.hr |
| Polyvinylpyrrolidone (PVP K30) | Solvent Evaporation | Solid dispersions improved the solubility and dissolution of silybin. | bjmu.edu.cn |
| Kollidone VA64 (KL), Soluplus (SP), Poloxamer 188 (PL) | Solvent Evaporation, Microwave Irradiation, Freeze-Drying | Ternary solid dispersions (with Poloxamer 188) showed a significant enhancement in drug release compared to binary dispersions and the pure drug, attributed to the synergistic effect of the carriers. | nih.gov |
Co-formulation with Natural Bioenhancers: Mechanistic Insights and Efficacy Studies
Another effective strategy to improve the bioavailability of silybin is its co-formulation with natural bioenhancers. Bioenhancers are substances that, when combined with a drug, increase its bioavailability without having a synergistic therapeutic effect of their own. springermedizin.de This approach targets specific physiological pathways that limit drug absorption and metabolism. For silybin, the main mechanisms of enhancement involve the inhibition of efflux transporters and metabolic enzymes. nih.govnih.gov
Mechanistic Insights
Efflux transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Protein 2 (MRP2), are present in the intestinal epithelium and liver cells. nih.govnih.gov They actively pump drugs out of cells and back into the intestinal lumen or into bile, thereby reducing absorption and promoting elimination. nih.gov Additionally, silybin undergoes extensive phase II metabolism, primarily glucuronidation, in the intestine and liver, which further limits its systemic availability. nih.govscielo.br
Natural compounds like piperine (B192125) (from black pepper), quercetin, and fulvic acid have been identified as effective bioenhancers for silybin. nih.govscielo.brmdpi.com Piperine, a well-recognized bioenhancer, has been shown to inhibit P-gp and CYP450 enzymes. scielo.brscielo.br Specific studies on silybin have demonstrated that piperine enhances its absorption by inhibiting the efflux transporters BCRP and MRP2. researchgate.netnih.gov Interestingly, piperine did not appear to affect the phase II metabolism (glucuronidation) of silybin but rather prevented its biliary excretion. nih.gov Fulvic acid, a water-soluble carrier, is thought to enhance bioavailability by improving the water solubility of silybin through complexation. scielo.brscielo.br
Efficacy Studies
Pharmacokinetic studies in animal models have provided strong evidence for the efficacy of this co-formulation strategy. In a study with rats, co-administration of piperine with silybin resulted in a 146% to 181% increase in the bioavailability of silybin A and silybin B, respectively. researchgate.netnih.gov This was attributed to piperine's inhibition of efflux transporters. nih.gov
Another study evaluated the effects of piperine, fulvic acid, and lysergol (B1675761) on the pharmacokinetics of silymarin in rats. scielo.brscielo.br Compared to a control formulation, piperine increased the maximum plasma concentration (Cmax) by approximately 1.21-fold and the area under the curve (AUC) by 3.65-fold. scielo.brscielo.br A combination of fulvic acid and piperine was even more effective, likely due to a dual mechanism: fulvic acid improved solubility, while piperine inhibited metabolism and/or efflux. scielo.brscielo.br These findings highlight the potential of using natural bioenhancers to overcome the biopharmaceutical challenges of silybin, leading to improved therapeutic outcomes. springermedizin.de
Table 2: Efficacy of Natural Bioenhancers on the Pharmacokinetics of Silybin/Silymarin in Rats
| Bioenhancer | Proposed Mechanism | Pharmacokinetic Improvement | Reference |
|---|---|---|---|
| Piperine | Inhibition of efflux transporters (BCRP and MRP2). | Increased bioavailability of silybin A by 146% and silybin B by 181%. | researchgate.netnih.gov |
| Piperine | Inhibition of P-glycoprotein efflux pump and/or hepatic/intestinal glucuronidation. | Relative bioavailability enhanced up to 3.65-fold compared to control. | scielo.brscielo.br |
| Fulvic Acid | Increases water solubility by complexation. | Cmax increased 3.90-fold and AUC increased 5.35-fold compared to control. | scielo.br |
| Fulvic Acid + Piperine | Dual mechanism: improved solubility (Fulvic Acid) and inhibition of metabolism/efflux (Piperine). | Significantly enhanced bioavailability; Cmax increased 11.2-fold and AUC increased 14.5-fold. | scielo.br |
| Lysergol | Not specified, likely permeability enhancement. | Relative bioavailability enhanced up to 2.4-fold compared to control. | scielo.br |
Analytical Methodologies for Silybin Sodium Hemisuccinate in Biological Matrices
Chromatographic Techniques for Quantitative Determination in Preclinical Research
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are the cornerstones for the quantitative analysis of silybin (B1146174) sodium hemisuccinate in preclinical studies. These methods offer the necessary sensitivity and selectivity to measure the compound and its derivatives in complex biological matrices like plasma, urine, and tissue.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC methods are widely employed for the determination of silybin and its derivatives. The development of a robust HPLC method involves optimizing several parameters to achieve adequate separation and quantification.
A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate (B84403) buffer at pH 5.0 or 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.comresearchgate.netmdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of all components of interest within a reasonable run time. sigmaaldrich.comresearchgate.net Detection is typically performed using a UV detector at a wavelength of 288 nm. researchgate.netnih.gov
For sample preparation, a simple protein precipitation step using acetonitrile is often sufficient for plasma samples. researchgate.netmdpi.com This is followed by centrifugation to remove the precipitated proteins, and the resulting supernatant can be directly injected into the HPLC system. researchgate.net In some cases, solid-phase extraction (SPE) with a C18 sorbent is used for pre-separation and concentration of the analyte from acidified samples. researchgate.net
The validation of these HPLC methods is crucial and is generally performed according to regulatory guidelines, such as those from the Food and Drug Administration (FDA). researchgate.netmdpi.com Key validation parameters include selectivity, linearity, precision, accuracy, recovery, and stability. researchgate.netmdpi.com
Table 1: Example of HPLC Method Parameters for Silybin Analysis in Rat Plasma
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of phosphate buffer (pH 5.0) and acetonitrile researchgate.netmdpi.com |
| Detection | UV at 288 nm researchgate.netnih.gov |
| Sample Preparation | Protein precipitation with acetonitrile researchgate.netmdpi.com |
| Linearity Range | 50–5000 ng/mL researchgate.netmdpi.com |
| Internal Standard | Diclofenac researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
For enhanced sensitivity and selectivity, particularly for low concentrations of the analyte, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.
LC-MS/MS methods for silybin sodium hemisuccinate and silybin often utilize a triple-quadrupole tandem mass spectrometer operating in the Selected Reaction Monitoring (SRM) mode with negative ion electrospray ionization (ESI). nih.govmdpi.com This allows for highly specific detection and quantification of the target analytes. The chromatographic separation is typically achieved on a reversed-phase column, such as a Chromolith Performance RP18e, which can separate the diastereoisomers of both silybin and silybin hemisuccinate in a short time. nih.gov
Sample preparation for LC-MS/MS analysis can involve a simple protein precipitation with a small sample volume (e.g., 100 µL of plasma). nih.gov Alternatively, liquid-liquid extraction with a solvent like methyl-tert-butyl ether (MTBE) can be employed. mdpi.com To account for variations in extraction efficiency and instrument response, an internal standard, such as naringenin (B18129) or naproxen, is typically added to the samples. nih.govmdpi.com
The lower limit of quantification (LLOQ) for LC-MS/MS methods can be as low as 0.5 ng/mL for silybin in human plasma, demonstrating the high sensitivity of this technique. mdpi.comnih.gov
Table 2: Example of LC-MS/MS Method Parameters for Silybin and Silybin Hemisuccinate in Human Plasma
| Parameter | Condition |
| Instrument | Triple-quadrupole tandem mass spectrometer nih.gov |
| Ionization Mode | Negative ion electrospray (ESI) nih.govmdpi.com |
| Detection Mode | Selected Reaction Monitoring (SRM) nih.gov |
| Column | Chromolith Performance RP18e nih.gov |
| Sample Preparation | Protein precipitation nih.gov or Liquid-liquid extraction mdpi.com |
| Internal Standard | Naringenin nih.govmdpi.com |
| LLOQ (Silybin) | 5.0 ng/mL nih.gov |
| LLOQ (Silybin Hemisuccinate) | 25.0 ng/mL nih.gov |
Validation Parameters for Analytical Methods in Pharmacokinetic and Pharmacodynamic Studies
The validation of analytical methods is a critical step to ensure the reliability and reproducibility of data from pharmacokinetic (PK) and pharmacodynamic (PD) studies. The validation process assesses several key parameters:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and other drugs. researchgate.netmdpi.com
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. researchgate.netmdpi.com Correlation coefficients (r²) of 0.99 or better are generally considered acceptable. nih.gov
Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. These are typically assessed at different concentration levels (low, medium, and high quality control samples) and should be within acceptable limits (e.g., ±15%). researchgate.netmdpi.comnih.gov
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. mdpi.comnih.gov
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to the response of a pure standard. researchgate.netmdpi.comnih.gov
Matrix Effect: The influence of the biological matrix on the ionization of the analyte, which can lead to suppression or enhancement of the signal. researchgate.netmdpi.com
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including bench-top, freeze-thaw cycles, and long-term storage. researchgate.netmdpi.com
Development of Methods for Distinguishing and Quantifying Silybin Diastereomers and their Metabolites
Silybin naturally exists as a mixture of two diastereomers, silybin A and silybin B. nih.govcas.cz These diastereomers can exhibit different biological activities, making their individual separation and quantification important. cas.cz HPLC is the most common technique for separating these diastereomers, relying on differences in their retention times on the chromatographic column. nih.gov Modern UHPLC techniques using core-shell pentafluorophenyl stationary phases have also shown rapid separation of silybin diastereomers. mdpi.com
The metabolism of silybin primarily involves glucuronidation and sulfation. researchgate.netmdpi.com Analytical methods have been developed to quantify both the free (unconjugated) silybin and the total silybin (free and conjugated forms). To measure total silybin, samples are treated with β-glucuronidase/arylsulfatase to enzymatically cleave the conjugates before extraction and analysis. researchgate.netmdpi.com
LC-MS/MS is particularly useful for identifying and quantifying the various metabolites of silybin. researchgate.net By analyzing the mass-to-charge ratio of the parent compound and its fragments, it is possible to identify different glucuronide and sulfate (B86663) isomers. researchgate.net The stereoselectivity of silybin's metabolism has also been noted, with silybin B being glucuronidated more efficiently than silybin A in certain positions. nih.gov This highlights the necessity of analytical methods that can distinguish between the diastereomers and their respective metabolites to gain a comprehensive understanding of silybin's disposition in the body.
Future Directions and Emerging Research Avenues for Silybin Sodium Hemisuccinate
Elucidation of Stereoisomer-Specific Pharmacological Activities and Molecular Interactions
Silybin (B1146174) exists as a mixture of two diastereomers, silybin A and silybin B. frontiersin.orgnih.gov A growing body of evidence suggests that these stereoisomers possess distinct pharmacological activities, necessitating a deeper understanding of their individual contributions. bohrium.com Future research is increasingly focused on dissecting the unique molecular interactions of each stereoisomer to optimize therapeutic strategies.
In silico modeling has been instrumental in revealing these differences. For instance, docking studies with the human estrogen receptor alpha (ERα) have shown that while both silybin A and silybin B can fit into the active site, they adopt different poses and form distinct interactions. nih.govresearchgate.net Specifically, only silybin B was found to interact with the amino acid residue Thr347. researchgate.net This stereospecificity highlights the importance of using optically pure stereoisomers in research to avoid misleading results that can arise from studying the mixture. mdpi.com
The differential activities of silybin A and silybin B are not limited to receptor binding. Recent studies have shown that silybin A, in particular, can reprogram lipid metabolism in hepatocytes by decreasing triglyceride levels and enriching major phospholipid classes. biorxiv.org This effect is dependent on the specific stereochemical configuration of the 1,4-benzodioxane (B1196944) ring in silybin A. biorxiv.org Such findings underscore the critical need for further investigation into the unique biological effects of each diastereomer.
Table 1: Stereoisomer-Specific Interactions and Activities of Silybin
| Stereoisomer | Molecular Target/Pathway | Observed Effect | Reference |
| Silybin A | Lipid Metabolism in Hepatocytes | Decreases triglyceride levels and increases phospholipid content. | biorxiv.org |
| Silybin B | Estrogen Receptor Alpha (ERα) | Exhibits a unique interaction with Thr347 in the active site. | researchgate.net |
| Both | Estrogen Receptor Alpha (ERα) | Can be accommodated into the active site but with different poses. | nih.govresearchgate.net |
Identification of Novel Molecular Targets and Signaling Pathways through Omics Approaches
The advent of "omics" technologies—genomics, proteomics, and metabolomics—is revolutionizing our understanding of the molecular mechanisms of silybin sodium hemisuccinate. These powerful approaches allow for a global, unbiased analysis of cellular responses to the compound, leading to the identification of novel molecular targets and signaling pathways.
Metabolomic studies have shown that silybin can modulate global metabolic pathways, improving hepatic lipid accumulation in mouse models of non-alcoholic fatty liver disease (NAFLD). scispace.com Furthermore, proteomics and transcriptomics have revealed that silybin and its parent compound, silymarin (B1681676), can influence a wide array of signaling pathways involved in cancer, inflammation, and metabolic regulation. frontiersin.orgfrontiersin.org For example, in cancer cells, silybin has been shown to modulate pathways such as PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB. researchgate.netspandidos-publications.comfrontiersin.org
Future research will likely leverage these omics approaches to create a comprehensive map of silybin's molecular interactions. This will not only elucidate its mechanisms of action in established therapeutic areas but also uncover potential new applications. For instance, understanding how silybin modulates the gut microbiota could open up new avenues for treating metabolic and neurological disorders. alzdiscovery.org
Exploration of Silybin Hemisuccinate in Combination Therapies in Preclinical Disease Models
A significant and promising area of research is the use of this compound in combination with existing therapeutic agents. The rationale behind this approach is that silybin can enhance the efficacy of other drugs, reduce their toxicity, or overcome resistance.
In oncology, preclinical studies have demonstrated synergistic effects when silybin is combined with chemotherapy drugs like doxorubicin (B1662922), cisplatin, and carboplatin (B1684641) in various cancer models, including prostate, breast, and liver cancer. frontiersin.orgnih.gov For instance, the combination of silybin and doxorubicin was more effective at inducing apoptosis in prostate cancer cells than either agent alone. nih.gov Similarly, combining silybin with targeted therapies like sorafenib (B1663141) or gefitinib (B1684475) has shown enhanced growth inhibition in hepatocellular carcinoma cells. nih.gov Clinical trials are also exploring the benefits of combining silybin with drugs like erlotinib (B232) for lung cancer. clinicaltrials.gov
Beyond cancer, combination therapies are being investigated for other conditions. In the context of liver disease, a formulation of silybin with phosphatidylcholine and vitamin E has shown benefits in patients with NAFLD. unifi.it The ability of silybin to improve the bioavailability and efficacy of other compounds makes it an attractive candidate for a wide range of combination therapies.
Table 2: Preclinical Combination Therapies with Silybin
| Combination Agent | Disease Model | Observed Effect | Reference |
| Doxorubicin | Prostate Cancer | Synergistic growth inhibition and apoptosis. | nih.gov |
| Sorafenib/Gefitinib | Hepatocellular Carcinoma | Enhanced growth-inhibiting effects. | nih.gov |
| Cisplatin/Carboplatin | Breast Cancer | Synergistic effects against cancer cells. | frontiersin.org |
| Regorafenib | Metastatic Colorectal Cancer | Synergistic anti-proliferative and apoptotic effects. | oncotarget.com |
| Epigallocatechin-3-gallate (EGCG) | Cancer | Potential for targeting both tumor and endothelial cells. | acs.org |
Development of Advanced In Vitro and In Vivo Models for Predictive Efficacy and Disposition Research
To better predict the clinical efficacy and disposition of this compound, researchers are developing and utilizing more sophisticated in vitro and in vivo models. These advanced models aim to more accurately mimic human physiology and disease states.
In vitro, the use of three-dimensional (3D) cell cultures, such as organoids, is becoming more common. acs.orgfrontiersin.org These models better recapitulate the complex cell-cell and cell-matrix interactions of tissues, providing a more realistic platform for studying drug response compared to traditional 2D cell cultures. For example, mammary organoid models have been used to study the effects of silymarin on carcinogenesis. oup.com
In vivo, the development of humanized mouse models and specialized animal models of disease allows for a more accurate assessment of silybin's efficacy and pharmacokinetics. Animal models of diabetic nephropathy, metabolic syndrome, and various cancers have been instrumental in demonstrating the therapeutic potential of silybin. nih.govnih.gov Furthermore, advanced techniques for studying drug disposition, such as in vivo pharmacokinetic studies in rats, are helping to optimize formulations and improve bioavailability. scielo.brscielo.br
Investigation of this compound's Therapeutic Potential in Emerging Disease Models
While silybin is well-known for its hepatoprotective effects, its therapeutic potential extends to a growing number of other diseases. Preclinical research is actively exploring its efficacy in a range of emerging disease models.
Neurological Disorders: Silybin has shown neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia. researchgate.netnih.gov Its antioxidant and anti-inflammatory properties are thought to be key mechanisms in these effects. nih.gov Studies in animal models have demonstrated that silybin can improve memory, reduce oxidative stress, and protect against neuronal cell death. alzdiscovery.org
Metabolic Syndrome and Related Disorders: Silybin is being investigated for its beneficial effects on metabolic syndrome, a cluster of conditions that includes obesity, insulin (B600854) resistance, and dyslipidemia. frontiersin.org Animal studies have shown that silybin can ameliorate insulin resistance, reduce hepatic steatosis, and improve lipid profiles. nih.govelsevier.es It has been shown to activate the farnesyl X receptor (FXR), a key regulator of metabolism. frontiersin.org
Kidney Disease: The antioxidant and anti-inflammatory properties of silybin also make it a candidate for treating kidney disease. nih.gov In animal models of diabetic nephropathy and drug-induced kidney injury, silybin has been shown to protect against renal damage, reduce oxidative stress, and improve kidney function. nih.govbas.bgresearchgate.net
Autoimmune Diseases: Emerging evidence suggests that silybin may have therapeutic potential in autoimmune diseases like multiple sclerosis (MS). In an animal model of MS (experimental autoimmune encephalomyelitis), silybin was found to alleviate disease severity by inhibiting the activation of dendritic cells and the differentiation of Th17 cells. frontiersin.org
Q & A
Q. What experimental models are validated for studying the hepatoprotective effects of silybin sodium hemisuccinate?
Methodological Answer: Preclinical studies often employ murine models with induced liver injury. For example, male mice (60 days old) are treated with lipopolysaccharide (LPS) to simulate systemic inflammation, followed by this compound administration. Key parameters include liver glycogen content, biotransformation capacity, oxidative stress markers (e.g., lipid peroxidation), and organ-specific physiological changes (body temperature, blood glucose). LPS dosage (5 mg/kg) and this compound regimens (e.g., 50–200 mg/kg, twice daily) should be tailored to study duration (24-hour vs. 72-hour experiments) .
Q. What are the established mechanisms of action underlying this compound’s antioxidant properties?
Methodological Answer: The compound mitigates oxidative stress by modulating pathways such as:
- Scavenging free radicals (e.g., ROS/RNS).
- Enhancing glutathione synthesis.
- Inhibiting pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Researchers should quantify these effects using assays like ELISA for cytokine levels, spectrophotometry for glutathione, and immunohistochemistry for oxidative damage markers in liver tissue .
Q. How is the purity and stability of this compound ensured in experimental formulations?
Methodological Answer:
- Purity: Use HPLC or LC-MS to verify chemical identity and detect impurities.
- Stability: Conduct accelerated stability studies under varying temperatures/pH. For aqueous solutions, monitor pH (target ~6.8) and solubility changes over time. Reference structural analogs (e.g., hydrocortisone hemisuccinate) for best practices in storage (e.g., room temperature, desiccated) .
Advanced Research Questions
Q. How can discrepancies between short-term and long-term study outcomes be resolved?
Methodological Answer: Conflicting results, such as the absence of short-term effects (24-hour) versus significant long-term protection (72-hour), require analysis of:
- Dosage and Timing: Adjust administration frequency (e.g., twice daily) and duration.
- Endpoint Selection: Include multi-organ assessments (liver, brain, kidney) and delayed response markers (e.g., gene expression profiles).
- Mechanistic Follow-Up: Use transcriptomics/proteomics to identify time-dependent pathways.
Example Table: Key Differences in Study Designs from
| Parameter | 24-Hour Experiment | 72-Hour Experiment |
|---|---|---|
| Silybin Dosage | 200 mg/kg, twice daily | 50 mg/kg, twice daily |
| LPS Challenge | Single dose (5 mg/kg) | Single dose (5 mg/kg) |
| Key Findings | No significant improvement | Reduced oxidative stress, improved liver/brain/kidney function |
| Measured Endpoints | Acute inflammation markers | Chronic inflammation, organ-specific recovery |
Reference:
Q. What strategies optimize dosage regimens for multi-organ efficacy studies?
Methodological Answer:
Q. How should researchers address inconsistencies in oxidative stress modulation across studies?
Methodological Answer:
Q. What methodologies are recommended for evaluating cross-organ protective effects?
Methodological Answer:
- Histopathology: Compare tissue sections (liver, brain, kidney) using H&E staining.
- Functional Biomarkers: Measure organ-specific enzymes (e.g., ALT for liver, creatinine for kidney).
- Omics Integration: Combine transcriptomic data with phenotypic outcomes to map systemic effects .
Methodological Guidelines for Data Reporting
- Experimental Replication: Follow ICH guidelines to document methods in sufficient detail for reproducibility, including animal strain, LPS batch, and statistical tests (e.g., ANOVA with post-hoc analysis) .
- Data Presentation: Use supplementary files for raw datasets and limit main text to processed data critical to hypotheses. Label tables/figures with explicit legends .
- Conflict Resolution: Clearly describe limitations (e.g., sample size, model translatability) and align interpretations with evidence strength .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
